molecular formula C9H15NO5 B1394161 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 879514-21-3

8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B1394161
M. Wt: 217.22 g/mol
InChI Key: HUDVAVREBBQAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of any known chemical reactions that the compound undergoes, including the reactants, products, and conditions of these reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

1. Synthesis of Organic Chemicals

8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is a bifunctional synthetic intermediate used in synthesizing various organic chemicals. Its applications include the production of pharmaceutical intermediates, liquid crystals, and insecticides. The compound is synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with optimization of reaction conditions to improve yield and reduce reaction time (Zhang Feng-bao, 2006).

2. Biolubricant Potential

Research has indicated that derivatives of 1,4-dioxaspiro[4.5]decan-8-ol, derived from oleic acid, exhibit properties making them potential biolubricant candidates. These compounds have been synthesized using a sonochemical method, highlighting their potential in sustainable and environmentally friendly applications (Y. S. Kurniawan et al., 2017).

3. Synthesis of 1-Azaadamantan-4-one and Amino-1-azaadamantane Isomers

8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is involved in the synthesis of 1-azaadamantan-4-one and its amino isomers. This process includes reductive homologation and subsequent reduction, demonstrating its utility in complex organic syntheses (D. Becker & D. Flynn, 1992).

4. Synthesis of Benzofurazan and Benzofuroxan Derivatives

The compound is used in synthesizing derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan. These derivatives contain hydroxy or dioxolane groups and have been studied under acid hydrolysis conditions, indicating its role in the synthesis of complex heterocyclic compounds (V. A. Samsonov & L. B. Volodarsky, 2000).

5. Enantiomerically Pure Spiroacetal Synthesis

Research has shown the use of 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol in the synthesis of enantiomerically pure spiroacetals. The compound is used in a methodology that involves the manipulation of alkynes, demonstrating its importance in stereochemically controlled syntheses (B. D. Schwartz et al., 2005).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.


Please note that this is a general outline and the specific details would depend on the particular compound . For a specific compound like “8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol”, you would need to consult scientific literature or databases for detailed information. If you have access to a library or a university database, those could be good places to start. You could also try searching for the compound in online databases like PubChem, ChemSpider, or the Protein Data Bank. If the compound is not widely studied, it may be difficult to find detailed information on all of these topics. In such cases, it might be necessary to conduct original research to fully characterize the compound.


properties

IUPAC Name

8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c11-8(7-10(12)13)1-3-9(4-2-8)14-5-6-15-9/h11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDVAVREBBQAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C[N+](=O)[O-])O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676522
Record name 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

CAS RN

879514-21-3
Record name 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,4-cyclohexanedione mono-ethylene ketal (30.0 g, 192 mmol) and nitromethane (15.6 mL, 288 mmol) in ethanol (18 mL) was added a solution of sodium ethoxide in ethanol (2.67 M, 3.4 mL, 9.6 mmol). The solution was stirred at room temperature (rt) for 5 days (d), then was concentrated under reduced pressure to a brown oil that was partitioned between water (100 mL) and dichloromethane (100 mL). The aqueous layer was extracted with dichloromethane (3×100 mL). The organic layers were combined, dried over Na2SO4, filtered, and concentrated to a light brown oil. Purification by flash chromatography (silica gel, 40% ethyl acetate/hexanes) provided the product 8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol as a clear oil (16.7 g, 40%) that slowly formed clear crystals overnight.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 2
Reactant of Route 2
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 3
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 4
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 5
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 6
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.